4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one
Overview
Description
4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Biological Activity
Overview
4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₉H₁₄N₂O₂
- Molecular Weight : 170.22 g/mol
- CAS Number : 2098500-76-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it may interact with kinases, which are pivotal in regulating cellular functions such as proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that this compound may have mood-stabilizing properties, potentially useful in treating depression.
- Neuroprotective Effects : It may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease models.
Data Table: Biological Activity Summary
Biological Activity | Observed Effects | References |
---|---|---|
Antidepressant | Mood stabilization | |
Neuroprotection | Protection against oxidative stress | |
Enzyme inhibition | Modulation of kinase activity |
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study on Neuroprotection :
- Antidepressant-like Effects in Animal Models :
- Kinase Inhibition :
Research Findings
Current research highlights the following findings regarding the biological activity of this compound:
- Stability and Metabolism : The compound demonstrates stability under physiological conditions, which is critical for its therapeutic application.
- Dosage Effects : Efficacy varies with dosage; lower doses tend to enhance cellular function, while higher doses may lead to cytotoxicity.
Properties
IUPAC Name |
4-[(1-hydroxycyclobutyl)methyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-6-11(5-4-10-8)7-9(13)2-1-3-9/h13H,1-7H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWKHZRAMIBCPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCNC(=O)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.